molecular formula C11H11BrO3 B15419423 Benzoic acid;4-bromobut-2-yn-1-ol CAS No. 114978-77-7

Benzoic acid;4-bromobut-2-yn-1-ol

Cat. No.: B15419423
CAS No.: 114978-77-7
M. Wt: 271.11 g/mol
InChI Key: JKWMYYBDFMQMCE-UHFFFAOYSA-N
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Description

Benzoic acid;4-bromobut-2-yn-1-ol is a hybrid compound combining benzoic acid (C₇H₆O₂) with 4-bromobut-2-yn-1-ol (C₄H₅BrO). Its SMILES structure, BrCC#CCO.OC(C1C=CC=CC=1)=O, highlights the presence of a brominated alkyne group and a carboxylic acid moiety . Benzoic acid is well-documented for its roles in food preservation, pharmaceuticals (e.g., aspirin), and agrochemicals , while the bromo-alkyne segment may confer unique reactivity, such as participation in click chemistry or halogen-bonding interactions.

Properties

CAS No.

114978-77-7

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

benzoic acid;4-bromobut-2-yn-1-ol

InChI

InChI=1S/C7H6O2.C4H5BrO/c8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h1-5H,(H,8,9);6H,3-4H2

InChI Key

JKWMYYBDFMQMCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(C#CCBr)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Applications/Activities
Benzoic acid;4-bromobut-2-yn-1-ol C₁₁H₁₀BrO₃ Carboxylic acid, bromo-alkyne Not explicitly reported; inferred synthetic utility
Benzoic acid (unmodified) C₇H₆O₂ Carboxylic acid Preservative, drug precursor
4-Methoxy-cinnamic acid C₁₀H₁₀O₃ Methoxy, cinnamate T3SS inhibitor in E. amylovora
4-Benzyloxybenzoic acid methyl ester C₁₅H₁₄O₃ Benzyloxy, ester Intermediate in organic synthesis
4-Butylbenzoic acid C₁₁H₁₄O₂ Alkyl chain (butyl), carboxylic acid Potential surfactant or polymer component

Key Observations :

  • Reactivity : The bromo-alkyne group in the target compound distinguishes it from simpler benzoic acid derivatives, enabling cross-coupling reactions or bioorthogonal chemistry .

Extraction and Physicochemical Properties

demonstrates that benzoic acid has a high distribution coefficient (m) in emulsion liquid membranes, enabling rapid extraction (>98% in <5 minutes) due to its solubility in the membrane phase . The bromo-alkyne moiety in the target compound may alter its diffusivity and extraction efficiency. For example:

  • Effective Diffusivity: Benzoic acid > Acetic acid > Phenol . The bulky bromo-alkyne group could reduce diffusivity compared to unmodified benzoic acid.
  • Solubility : Bromine’s electronegativity may enhance solubility in organic phases, while the alkyne could introduce steric hindrance.

Toxicity and Metabolic Pathways

  • QSTR Models: Benzoic acid derivatives exhibit toxicity correlated with molecular connectivity indices (0JA, 1JA) .
  • Detoxification : Benzoic acid undergoes glycine conjugation to form hippuric acid for excretion . The bromo-alkyne segment might interfere with this process, leading to alternative metabolic pathways or prolonged half-life.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying benzoic acid in complex matrices, and how do they address sensitivity challenges?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its high sensitivity and specificity for benzoic acid analysis. For instance, LC-MS can detect benzoic acid at ppm levels in food matrices like milk powder by employing reverse-phase columns (e.g., Purospher® STAR RP-18) and optimizing mobile-phase gradients . Square-wave voltammetry (SWV) with boron-doped diamond electrodes is another validated method, achieving detection limits of 0.1 μM in aqueous systems, suitable for rapid screening in cosmetic or pharmaceutical preparations .

Q. How does the acidity of benzoic acid compare to structurally similar acids, and what experimental evidence supports this?

  • Methodological Answer : Benzoic acid (pKa ~4.2) is stronger than acetic acid (pKa ~4.72) due to the electron-withdrawing effect of the aromatic ring stabilizing the conjugate base. This is validated by acid dissociation constant (Ka) measurements using potentiometric titration or UV-spectrophotometry in aqueous-methanol systems . Comparative studies show a Ka of 6.5 × 10⁻⁵ for benzoic acid versus 1.8 × 10⁻⁵ for acetic acid .

Q. What solvent systems are optimal for studying benzoic acid’s stability and reactivity?

  • Methodological Answer : Conductometric studies in water-methanol mixtures (e.g., 0.1–0.5 M methanol) reveal that benzoic acid’s solubility and ionic dissociation are temperature-dependent, with optimal stability at 25°C and neutral pH . Methanol reduces dielectric constant, enhancing non-polar interactions, but may complicate LC-MS analysis due to solvent interference .

Advanced Research Questions

Q. How can researchers optimize the synthesis of benzoic acid derivatives like 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid?

  • Methodological Answer : The synthesis involves coupling reactions (e.g., Sonogashira or Click chemistry) using ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-3-oxobutanoate intermediates. Reaction progress is monitored via FTIR or HPLC to track esterification and confirm product purity (>97% by GC) . Challenges include managing exothermic reactions and minimizing byproducts like unreacted 4-bromobut-2-yn-1-ol .

Q. What molecular mechanisms underlie yeast resistance to benzoic acid, and how can this inform preservation strategies?

  • Methodological Answer : In Saccharomyces cerevisiae, the multidrug transporter Tpo1 confers resistance by effluxing benzoic acid. Transcriptomic studies show TPO1 upregulation under Gcn4 and Stp1 transcription factors during nitrogen limitation . Targeting Tpo1 via CRISPR-Cas9 knockout reduces tolerance by 60%, suggesting genetic engineering or combinatorial preservatives (e.g., sorbic acid) could enhance efficacy .

Q. How do thermodynamic parameters inform reaction design for benzoic acid-based polymers?

  • Methodological Answer : Reaction enthalpy (ΔrH°) data, such as -67.4 ± 0.4 kJ/mol for benzoic acid-diamine adducts in DMF, guide solvent selection and temperature control. Isothermal titration calorimetry (ITC) validates exothermic reactions, requiring cooling to prevent thermal degradation . Computational models (e.g., DFT) predict steric effects in bulky derivatives like 4-bromobut-2-yn-1-yl esters .

Data Contradictions and Resolution

Q. Why do reported benzoic acid levels in beef vary across studies, and how can methodologies be standardized?

  • Methodological Answer : Discrepancies arise from sample preparation (e.g., hydrolysis of hippuric acid to benzoic acid) and detection limits. A 2024 study found benzoic acid in 62.4% of beef samples (0–131.41 mg/kg), with UPLC-MS/MS providing higher accuracy than HPLC-UV by avoiding matrix interference . Standardizing extraction protocols (e.g., solid-phase extraction with C18 columns) and internal standards (e.g., deuterated benzoic acid) reduces variability .

Tables of Key Data

Method Sensitivity (LOD)MatrixReference
LC-MS (Purospher®)4 ppmMilk powder
SWV (BDD electrode)0.1 μMSunscreen
UPLC-MS/MS12.5 μg/kgBeef
Reaction ΔrH° (kJ/mol)SolventReference
Benzoic acid + diamine-67.4 ± 0.4DMF

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